1-[(5-Methyl-2-pyridinyl)methyl]piperazine
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Overview
Description
1-[(5-Methyl-2-pyridinyl)methyl]piperazine is a chemical compound with the molecular formula C11H17N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-2-pyridinyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-2-pyridinyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
1-[(5-Methyl-2-pyridinyl)methyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-2-pyridinyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(5-Methyl-2-pyridinyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(3-Methyl-2-pyridinyl)methyl]piperazine: This compound has a similar structure but with a different position of the methyl group on the pyridine ring.
1-(6-Methylpyridin-2-yl)piperazine: This compound also has a methyl group on the pyridine ring but at a different position.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[(5-methylpyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3/c1-10-2-3-11(13-8-10)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
InChI Key |
LYYZZDJUCFDNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CN2CCNCC2 |
Origin of Product |
United States |
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